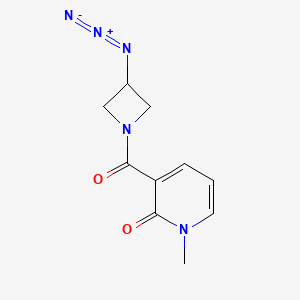

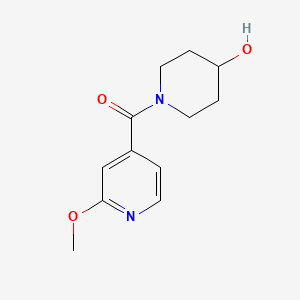

3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Übersicht

Beschreibung

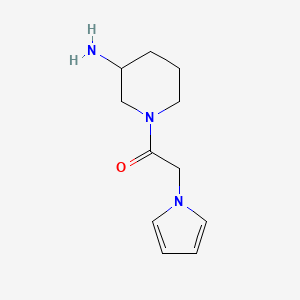

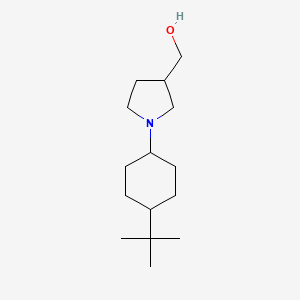

3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is an organic compound belonging to the class of heterocyclic compounds. It is an azetidine derivative and is composed of an azetidine ring with a methyl group and an amine group attached to the ring. The compound is used for a variety of scientific research applications and has a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activity

The molecule 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one represents a structural motif of interest in the synthesis of heterocyclic compounds, demonstrating the broader utility of azetidine and pyridinone derivatives in medicinal chemistry. Research has explored various derivatives of related structural frameworks for their potential in addressing diverse biological targets.

One study details the synthesis of heterocyclic compounds, including pyridinones and azetidines, with applications towards central nervous system depressants and anti-inflammatory agents. Compounds derived from similar structural frameworks have been evaluated for their CNS-depressant activities and anti-inflammatory properties, showcasing the chemical versatility of these scaffolds (Okafor et al., 1982); (Fahmy et al., 2012).

Additionally, research into the BAZ2B bromodomain's interaction with 3-amino-2-methylpyridine derivatives reveals the potential of these compounds in modulating protein function, further emphasizing the role of such molecules in drug discovery efforts (Marchand et al., 2016).

Another study focused on the palladium(II) complexes of unsymmetrical CNN pincer ligands, highlighting the relevance of pyridine derivatives in the development of novel catalysts for organic synthesis. This research demonstrates the application of such molecular frameworks in facilitating diverse chemical reactions, underlining their importance beyond biological activity alone (Bröring et al., 2008).

Moreover, investigations into the synthesis and antibacterial properties of azetidinylquinolones reveal the antimicrobial potential of compounds featuring azetidine cores. Such studies underscore the utility of these molecules in developing new antibiotics, reflecting the ongoing need for novel antimicrobial agents amid rising resistance challenges (Frigola et al., 1995).

Wirkmechanismus

Target of Action

The primary target of the compound 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is RORgammaT . RORgammaT is a nuclear receptor that plays a crucial role in the regulation of immune responses .

Mode of Action

3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one interacts with RORgammaT, inhibiting its activity . This interaction disrupts the normal functioning of RORgammaT, leading to changes in the immune response .

Biochemical Pathways

The inhibition of RORgammaT by 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one affects various biochemical pathways involved in immune responses . The downstream effects of this interaction include changes in the expression of genes regulated by RORgammaT .

Result of Action

The molecular and cellular effects of 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one’s action include changes in the activity of RORgammaT and alterations in the expression of RORgammaT-regulated genes . These changes can affect immune responses .

Eigenschaften

IUPAC Name |

3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-12-4-2-3-8(9(12)14)10(15)13-5-7(11)6-13/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJAQWOTWZRCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

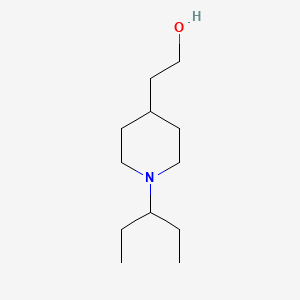

![1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one](/img/structure/B1476102.png)